

Evolutionary Conservation of the Pex5-Pex14Interaction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The import of proteins into the peroxisomal matrix is a fundamental cellular process orchestrated by a suite of proteins known as peroxins (Pex). At the heart of this import machinery lies the critical interaction between the cytosolic receptor Pex5 and the peroxisomal membrane-docking protein Pex14. Pex5 recognizes and binds newly synthesized peroxisomal matrix proteins in the cytosol via their C-terminal Peroxisomal Targeting Signal 1 (PTS1). The cargo-laden Pex5 then docks onto the peroxisomal membrane, a crucial step mediated by its direct interaction with Pex14. This initial binding event is a prerequisite for the subsequent translocation of the cargo into the peroxisomal matrix. Given its central role, the Pex5-Pex14 interaction is a subject of intense research, and understanding its evolutionary conservation provides insights into the fundamental mechanisms of peroxisome biogenesis and its potential as a therapeutic target in peroxisomal disorders. This technical guide provides an in-depth overview of the evolutionary conservation of the Pex5-Pex14 interaction, detailing the quantitative binding data, experimental methodologies used to study this interaction, and the conserved molecular determinants.

Quantitative Analysis of Pex5-Pex14 Binding Affinity

The interaction between Pex5 and Pex14 is characterized by a high affinity, which has been quantified across different species and interacting motifs using various biophysical techniques. The primary methods employed are Isothermal Titration Calorimetry (ITC) and Surface



Plasmon Resonance (SPR), which provide key kinetic and thermodynamic parameters of the interaction. The data reveals that the affinity of Pex5 for Pex14 is remarkably conserved, typically falling within the nanomolar to low micromolar range. This high affinity underscores the stability and importance of the initial docking step in peroxisomal protein import.

Below is a summary of the quantitative data for the Pex5-Pex14 interaction from various studies. The interaction primarily involves the N-terminal domain (NTD) of Pex14 and specific motifs within the N-terminal region of Pex5.

Interacting Partners (Species)	Method	Dissociation Constant (KD)	Reference
Human Pex14(N) - Human Pex5(116– 124)	ITC	0.47 μΜ	[1]
Human Pex14(N) - Human Pex5(113– 127)	ITC	0.12 μΜ	[1]
Human Pex14(N) - Human Pex5(108– 127)	ITC	0.07 μΜ	[1]
Human Pex14 NTD - Human Pex5 NTD (1- 315)	ITC	150 nM	[2]
Human Pex14 NTD - Human Pex5 NTD (in bicelles)	ITC	250 nM	[2]
Trypanosoma cruzi Pex14 NTD - T. cruzi Pex5 (TPR + WxxxF/Y)	ITC	227 nM	

Conserved Interacting Motifs



The evolutionary conservation of the Pex5-Pex14 interaction is rooted in the remarkable preservation of specific binding motifs within both proteins.

Pex5: The WxxxF/Y and LVXEF Motifs

In Pex5, the interaction with Pex14 is mediated by multiple short, linear motifs located in its intrinsically disordered N-terminal region. The most well-characterized of these are the WxxxF/Y motifs, where 'x' can be any amino acid. The number of these motifs varies across species, with mammals having seven, while yeast species like Saccharomyces cerevisiae have two. Despite this variation in number, the presence of these motifs is a highly conserved feature.

In addition to the canonical WxxxF/Y motifs, a novel, evolutionarily conserved LVXEF motif has been identified in human Pex5. This motif also binds to the same site on Pex14 as the WxxxF/Y motifs but exhibits distinct binding kinetics, suggesting a role in the dynamic nature of the Pex5-Pex14 interaction during the import cycle.

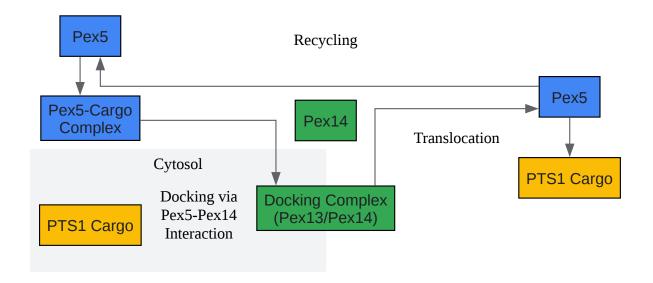
Pex14: The Conserved N-Terminal Domain

The N-terminal domain of Pex14 is a small, globular domain composed of a three-helix bundle. This domain contains a conserved hydrophobic surface that serves as the binding site for the WxxxF/Y and LVXEF motifs of Pex5. Sequence alignments of the Pex14 N-terminal domain from diverse eukaryotic lineages, including mammals, fungi, plants, and protists, reveal a high degree of conservation in the residues that form this binding pocket. This structural conservation ensures that the fundamental mechanism of Pex5 docking is maintained across vast evolutionary distances.

Signaling Pathway and Logical Relationships

The interaction between Pex5 and Pex14 is a key step in the peroxisomal matrix protein import pathway. The following diagram illustrates the core signaling cascade.





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Peroxisomal Protein Import Pathway

Experimental Protocols

The study of the Pex5-Pex14 interaction relies on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S).

Experimental Workflow:





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Isothermal Titration Calorimetry Workflow

Methodology:

- Protein Preparation: Express and purify the N-terminal domain of Pex14 and the desired Pex5 fragment (e.g., a synthetic peptide containing a WxxxF/Y motif or the purified N-terminal domain).
- Buffer Preparation: Dialyze both protein samples extensively against the same buffer to minimize heat of dilution effects. A typical buffer is 50 mM potassium phosphate, 100 mM NaCl, pH 6.6.
- Degassing: Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter.
- ITC Measurement: Load the Pex14 solution into the sample cell and the Pex5 solution into the injection syringe. A typical experiment consists of a series of small injections of the Pex5 solution into the Pex14 solution while monitoring the heat evolved or absorbed.
- Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio
 of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the
 thermodynamic parameters.

Yeast Two-Hybrid (Y2H) Assay



The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.

Experimental Workflow:



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Yeast Two-Hybrid Workflow

Methodology:

- Vector Construction: The coding sequence for Pex14 (the "bait") is cloned into a vector containing a DNA-binding domain (BD) of a transcription factor (e.g., GAL4). The coding sequence for Pex5 (the "prey") is cloned into a separate vector containing the corresponding activation domain (AD).
- Yeast Transformation: Both plasmids are co-transformed into a suitable yeast reporter strain (e.g., S. cerevisiae AH109). This strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the BD.
- Selection: If Pex14 and Pex5 interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of the reporter genes, allowing the yeast to grow on selective media (lacking essential nutrients) and/or exhibit a color change in the presence of a chromogenic substrate (for the lacZ reporter).
- Controls: Appropriate positive and negative controls are crucial to validate the results and rule out auto-activation by the bait or prey proteins alone.



Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions in a cellular context. It involves the precipitation of a specific protein (the "bait") from a cell lysate using a specific antibody, thereby co-precipitating any interacting proteins.

Experimental Workflow:



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Co-Immunoprecipitation Workflow

Methodology:

- Cell Lysis: Cells expressing both Pex5 and Pex14 are harvested and lysed in a non-denaturing buffer that preserves protein-protein interactions (e.g., RIPA buffer).
- Immunoprecipitation: The cell lysate is incubated with an antibody specific for Pex14. Protein A/G-conjugated beads are then added to bind to the antibody-Pex14 complexes.
- Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against Pex5. The presence of a band corresponding to Pex5 in the immunoprecipitated sample indicates an interaction with Pex14.

Conclusion and Future Directions



The interaction between Pex5 and Pex14 is a cornerstone of peroxisomal protein import, and its fundamental mechanism is highly conserved throughout eukaryotic evolution. This conservation is evident in the preserved binding affinities, the conserved WxxxF/Y and related motifs in Pex5, and the structurally conserved Pex14 N-terminal domain. The robust nature of this interaction highlights its critical importance for cellular function.

For researchers and drug development professionals, a deep understanding of this interaction is paramount. The methodologies detailed in this guide provide a toolkit for further dissecting the intricacies of the Pex5-Pex14 interface. Future research will likely focus on:

- High-resolution structural studies of the full-length Pex5-Pex14 complex from diverse species to provide a more complete picture of the interaction in the context of the entire peroxisomal import machinery.
- Modulation of the interaction: The development of small molecules or biologics that can specifically modulate the Pex5-Pex14 interaction could offer novel therapeutic strategies for peroxisomal biogenesis disorders.
- Dynamic studies: Investigating the dynamics of the Pex5-Pex14 interaction in living cells will provide further insights into the temporal and spatial regulation of peroxisomal protein import.

By continuing to unravel the complexities of this evolutionarily conserved interaction, the scientific community can pave the way for a deeper understanding of peroxisome biology and the development of new treatments for related diseases.

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